molecular formula C34H52N8O9 B1262956 Pargamicin A

Pargamicin A

Cat. No. B1262956
M. Wt: 716.8 g/mol
InChI Key: RKUJJLKDDIAXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pargamicin A is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Antibacterial Properties

Pargamicin A, a novel cyclic peptide antibiotic, was isolated from the culture broth of an actinomycete strain and identified as a member of the genus Amycolatopsis. Its potent antibacterial activity against Staphylococcus aureus, including MRSA, and Enterococcus faecalis/faecium, including VRE, is noteworthy (Igarashi et al., 2008). Further studies revealed that pargamicin A's rapid bactericidal activity correlates with the perturbation of bacterial cell membrane potential and membrane function (Hashizume et al., 2010).

Total Synthesis and Structural Analysis

The total synthesis of pargamicin A has been reported, providing a way to study its structure and potential modifications for enhancing its efficacy. This approach is crucial for the development of structure-activity relationships and access to other sterically congested piperazic acid-containing natural products (Elbatrawi et al., 2022).

Inhibition of Poly(ADP-ribose) Glycohydrolase

Pargamicin A has been found to inhibit poly(ADP-ribose) glycohydrolase (Parg) activity, a notable property that may have implications for therapeutic uses beyond its antibacterial activity (Masutani et al., 2002).

Discovery of Related Compounds

During the optimization of pargamicin A production, novel cyclic depsipeptide compounds, valgamicins A, C, T, and V, were discovered. Although these valgamicins did not show potent antibacterial activity, their discovery expands the understanding of related compounds and their potential applications (Hashizume et al., 2017).

properties

Product Name

Pargamicin A

Molecular Formula

C34H52N8O9

Molecular Weight

716.8 g/mol

IUPAC Name

16-benzyl-13-butan-2-yl-14,24-dihydroxy-3-(2-hydroxypropan-2-yl)-4,20-dimethyl-1,4,10,11,14,17,20,26-octazatricyclo[20.4.0.06,11]hexacosane-2,5,12,15,18,21-hexone

InChI

InChI=1S/C34H52N8O9/c1-7-20(2)27-32(48)40-24(14-11-15-35-40)31(47)39(6)28(34(3,4)50)33(49)41-25(17-22(43)18-36-41)30(46)38(5)19-26(44)37-23(29(45)42(27)51)16-21-12-9-8-10-13-21/h8-10,12-13,20,22-25,27-28,35-36,43,50-51H,7,11,14-19H2,1-6H3,(H,37,44)

InChI Key

RKUJJLKDDIAXRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N2C(CCCN2)C(=O)N(C(C(=O)N3C(CC(CN3)O)C(=O)N(CC(=O)NC(C(=O)N1O)CC4=CC=CC=C4)C)C(C)(C)O)C

synonyms

pargamicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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